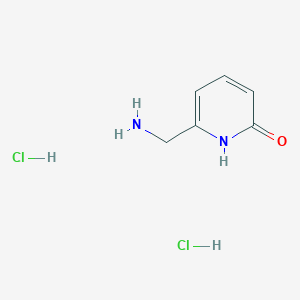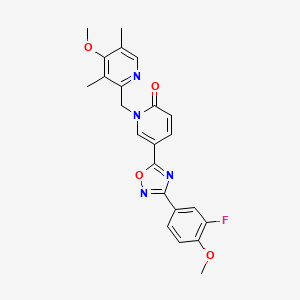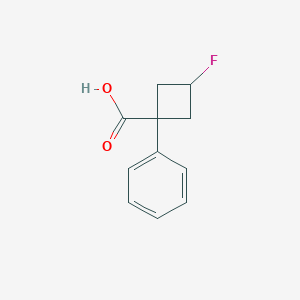
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1339361-33-9 . It has a molecular weight of 190.2 . This compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a pyridin-3-ylmethyl group .Physical And Chemical Properties Analysis
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a powder at room temperature .Scientific Research Applications
- Researchers have synthesized pyrrolidine-2,5-dione derivatives and explored their bioactivity. These compounds exhibit target selectivity and contribute to drug development .
- Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluated their inhibitory activity against human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II). CA is involved in diseases like retinal and glaucoma-related disorders .
Medicinal Chemistry and Drug Discovery
Carbonic Anhydrase Inhibition
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is the Penicillin Binding Proteins (PBPs) of Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for bacterial cell wall synthesis and are proven targets inhibited by β-lactam antibiotics .
Mode of Action
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione interacts with its target, the PBPs, leading to inhibition of these proteins . This compound was identified as a potential scaffold to inhibit the PBP3 target . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .
Biochemical Pathways
Given its target, it can be inferred that it impacts the bacterial cell wall synthesis pathway by inhibiting pbps . This inhibition disrupts the normal function of the bacteria, leading to its death.
Pharmacokinetics
The pyrrolidine ring is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties may influence the ADME properties of the compound.
Result of Action
The result of the action of 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is the inhibition of PBPs, leading to disruption of bacterial cell wall synthesis . This results in antibacterial activities against P. aeruginosa .
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCEDJRZVAAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

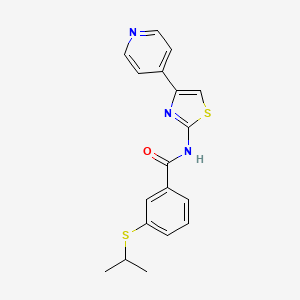
![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)
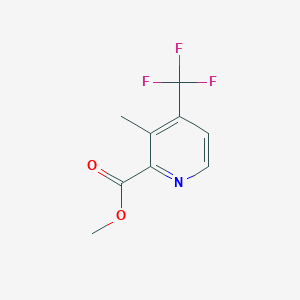
![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)
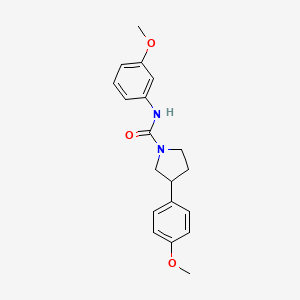

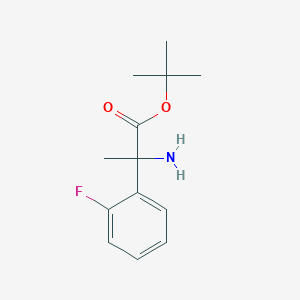
![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)
